Tirucallol

Descripción

This compound has been reported in Camellia sinensis, Glycine max, and other organisms with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25-,26-,28+,29-,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGCLMLTWQZNJ-HGKXYCPESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317294 |

Source

|

| Record name | (+)-Tirucallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Tirucallol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

514-46-5 |

Source

|

| Record name | (+)-Tirucallol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tirucallol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Tirucallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tirucallol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133 - 134.5 °C |

Source

|

| Record name | Tirucallol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Biosynthesis of Tirucallol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirucallol, a tetracyclic triterpenoid (B12794562) alcohol, is a naturally occurring compound found predominantly in the latex of various Euphorbia species. With a characteristic dammarane-type skeleton, this molecule has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the structure and biosynthesis of this compound, including its physicochemical properties, detailed spectroscopic data, and biosynthetic pathway. Furthermore, this document outlines experimental protocols for the isolation, characterization, and enzymatic assay of this compound and its related synthase, respectively. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and metabolic engineering.

Structure of this compound

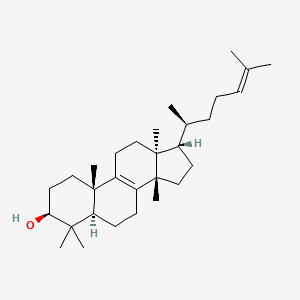

This compound is classified as a tetracyclic triterpenoid alcohol. Its core structure is based on a dammarane (B1241002) skeleton, characterized by a specific stereochemistry and a hydroxyl group at the 3β-position.[1]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C30H50O | [1] |

| Molar Mass | 426.72 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Practically insoluble in water; soluble in ethanol, DMSO | [1] |

| Melting Point | 135-137 °C | |

| Optical Rotation | Data not available |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1.2.1. 1H and 13C NMR Data

The following table summarizes the 1H and 13C NMR chemical shifts for this compound, which are crucial for its identification and structural confirmation.

| Carbon No. | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm) |

| 1 | 38.8 | 1.55 (m) |

| 2 | 27.5 | 1.65 (m) |

| 3 | 79.0 | 3.20 (dd, J=11.5, 4.5 Hz) |

| 4 | 38.9 | - |

| 5 | 50.6 | 0.76 (d, J=9.0 Hz) |

| 6 | 18.3 | 1.60 (m) |

| 7 | 117.5 | 5.30 (br s) |

| 8 | 139.6 | - |

| 9 | 49.5 | 1.95 (m) |

| 10 | 37.0 | - |

| 11 | 21.5 | 1.50 (m) |

| 12 | 28.0 | 1.60 (m) |

| 13 | 44.5 | - |

| 14 | 51.2 | - |

| 15 | 31.0 | 1.70 (m) |

| 16 | 28.2 | 1.80 (m) |

| 17 | 52.5 | 1.45 (m) |

| 18 | 15.8 | 0.87 (s) |

| 19 | 16.2 | 0.97 (s) |

| 20 | 36.5 | 2.05 (m) |

| 21 | 18.0 | 0.85 (d, J=6.5 Hz) |

| 22 | 35.5 | 1.90 (m) |

| 23 | 24.8 | 1.95 (m) |

| 24 | 125.2 | 5.10 (t, J=7.0 Hz) |

| 25 | 131.0 | - |

| 26 | 25.7 | 1.68 (s) |

| 27 | 17.7 | 1.60 (s) |

| 28 | 28.0 | 0.79 (s) |

| 29 | 15.4 | 0.87 (s) |

| 30 | 24.8 | 0.97 (s) |

Note: NMR data can vary slightly depending on the solvent and instrument frequency.

Biosynthesis of this compound

This compound is synthesized in plants through the mevalonate (B85504) pathway, a complex series of enzymatic reactions that produce isoprenoid precursors. The biosynthesis culminates in the cyclization of squalene (B77637).

Biosynthetic Pathway

The biosynthesis of this compound can be summarized in the following key steps:

-

Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The pathway begins with acetyl-CoA, which is converted to IPP and its isomer DMAPP through the mevalonate pathway.

-

Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP).

-

Squalene Synthesis: Two molecules of FPP are joined tail-to-tail by the enzyme squalene synthase to form squalene.

-

Squalene Epoxidation: Squalene undergoes epoxidation to form (S)-2,3-oxidosqualene, catalyzed by squalene epoxidase.

-

Cyclization to this compound: The final and key step is the cyclization of (S)-2,3-oxidosqualene to this compound, a reaction catalyzed by a specific oxidosqualene cyclase known as this compound synthase (also referred to as tirucalladienol synthase).

Visualization of the Biosynthetic Pathway

Experimental Protocols

Isolation and Purification of this compound from Euphorbia lactea Latex

This protocol describes a general method for the isolation and purification of this compound from the latex of Euphorbia lactea.

3.1.1. Materials and Reagents

-

Fresh latex from Euphorbia lactea

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel (for column chromatography)

-

TLC plates (silica gel 60 F254)

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Glass column for chromatography

3.1.2. Protocol

-

Extraction:

-

Collect fresh latex from E. lactea and immediately mix it with methanol in a 1:3 (v/v) ratio to precipitate proteins and other macromolecules.

-

Stir the mixture in an ultrasonic bath for 10-15 minutes.

-

Centrifuge the mixture at 5000 rpm for 15 minutes to pellet the precipitated material.

-

Decant the methanolic supernatant and dry it under reduced pressure using a rotary evaporator.

-

-

Fractionation:

-

Resuspend the dried extract in a minimal amount of methanol and subject it to liquid-liquid partitioning with n-hexane.

-

Separate the hexane layer, dry it over anhydrous sodium sulfate, and concentrate it using a rotary evaporator. This hexane fraction will contain the less polar compounds, including triterpenoids.

-

-

Column Chromatography:

-

Prepare a silica gel column packed in hexane.

-

Load the concentrated hexane fraction onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (80:20, v/v) solvent system. Visualize spots by spraying with an appropriate reagent (e.g., vanillin-sulfuric acid) and heating.

-

Pool the fractions containing the compound with an Rf value corresponding to that of a this compound standard.

-

-

Purification:

-

The pooled fractions can be further purified by re-crystallization from methanol to obtain pure this compound.

-

Workflow for Isolation and Purification

This compound Synthase Activity Assay

This protocol outlines a method for the heterologous expression of this compound synthase and a subsequent in vitro activity assay.

3.3.1. Heterologous Expression in E. coli

-

Gene Synthesis and Cloning:

-

Synthesize the codon-optimized gene for this compound synthase (e.g., from Euphorbia tirucalli) and clone it into a suitable expression vector (e.g., pET-28a(+)) with a His-tag for purification.

-

-

Transformation:

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

-

Expression:

-

Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.5-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation and resuspend them in lysis buffer.

-

Lyse the cells by sonication and centrifuge to remove cell debris.

-

Purify the His-tagged this compound synthase from the supernatant using Ni-NTA affinity chromatography.

-

3.3.2. In Vitro Enzyme Assay

-

Reaction Mixture:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT), the purified this compound synthase, and the substrate (S)-2,3-oxidosqualene.

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

-

Extraction:

-

Stop the reaction and extract the products with an organic solvent such as ethyl acetate or hexane.

-

-

Analysis:

-

Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of this compound by comparing the retention time and mass spectrum with an authentic standard.

-

Conclusion

This compound remains a molecule of significant interest due to its unique structure and promising biological activities. This technical guide has provided a detailed overview of its structural characteristics, biosynthetic pathway, and key experimental protocols. The information presented herein is intended to facilitate further research into the chemical and biological properties of this compound, and to aid in the development of novel therapeutic agents and biotechnological applications. As our understanding of the enzymes involved in its biosynthesis grows, so too will the potential for metabolic engineering to produce this valuable compound in greater quantities.

References

An In-depth Technical Guide on the Isolation of Tirucallol from Euphorbia lactea Latex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Tirucallol, a tetracyclic triterpenoid (B12794562) alcohol, from the latex of Euphorbia lactea. This compound has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory effects.[1][2] This document outlines detailed experimental protocols, presents quantitative data, and includes visualizations to facilitate a deeper understanding of the isolation process for research and drug development purposes.

Introduction

Euphorbia lactea, a succulent shrub belonging to the Euphorbiaceae family, is known to produce a milky white latex.[3] This latex is a rich source of various secondary metabolites, most notably triterpenoids.[4][5] Among these, this compound is a prominent constituent that has been the subject of phytochemical and pharmacological studies.[1][6] Structurally, this compound possesses a dammarane-type skeleton and is biosynthesized in plants through the mevalonate (B85504) pathway.[1] Its isolation from natural sources is a critical first step for further investigation into its biological activities and potential applications in medicine.

Quantitative Data Summary

The isolation of this compound from Euphorbia lactea latex involves several steps, with the yield being a key quantitative parameter. The reported concentration of this compound in the latex is approximately 0.3%.[2]

Table 1: Isolation and Characterization Data for this compound

| Parameter | Value/Description | Source |

| Starting Material | Latex of Euphorbia lactea | [1][2] |

| Reported Yield | 0.3% of the latex | [2] |

| Molecular Formula | C₃₀H₅₀O | |

| Molar Mass | 426.72 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Practically insoluble in water; soluble in ethanol, DMSO | |

| Identification Methods | NMR, GC-MS | [6] |

Table 2: Spectroscopic Data for this compound Identification

| Spectroscopic Technique | Key Data Points |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 5.11 (t, J = 8 Hz, 1H, H-24), 3.25-3.22 (dd, J = 4 and 12 Hz, 1H, H-3), 1.68 (s, 3H, H-26), 1.60 (s, 3H, H-27), 1.00 (s, 3H, H-28), 0.95 (s, 3H, H-19), 0.88 (d, J = 4 Hz, 3H, H-21), 0.85 (s, 3H, H-30), 0.80 (s, 3H, H-29), 0.75 (s, 3H, H-18). (Data is representative for a this compound-type triterpene) |

| ¹³C-NMR (100 MHz, CDCl₃) | δ (ppm): Specific chemical shifts for 30 carbons, including characteristic peaks for the C-3 hydroxyl group, the C-7/C-8 and C-24/C-25 double bonds, and the methyl groups. (Detailed data to be compared with literature values for confirmation) |

| Mass Spectrometry (MS) | m/z: [M]⁺ at 426, with characteristic fragmentation patterns. |

Experimental Protocols

The following protocols are a composite of established methods for the isolation of triterpenoids from Euphorbia species and are specifically adapted for the isolation of this compound from Euphorbia lactea latex.

-

Collection: The latex is carefully collected from incisions made in the stems of healthy Euphorbia lactea plants.

-

Coagulation and Drying: The collected latex is allowed to air-dry to coagulate the rubber particles and remove excess water. The dried latex is then ground into a fine powder.

-

Solvent Extraction: The powdered latex is subjected to solvent extraction. An initial extraction with a non-polar solvent like n-hexane is performed to enrich the triterpenoid fraction.

-

Fractionation: The crude n-hexane extract is then partitioned with a slightly more polar solvent, such as ethyl ether, to separate the triterpenoids from other lipids.[6]

A multi-step chromatographic approach is employed for the purification of this compound.

-

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient elution system is used, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient would be:

-

n-hexane : Chloroform (starting from 10:0 to 0:10)

-

Chloroform : Ethyl acetate (B1210297) (from 10:0 to 0:10)

-

Ethyl acetate : Methanol (B129727) (from 10:0 to 0:10)

-

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel G coated plates.

-

Mobile Phase: Petroleum ether : Ethyl acetate (e.g., 80:20 v/v).

-

Visualization: The spots are visualized by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating. Fractions containing the compound of interest (based on Rf value comparison with a standard, if available) are pooled.

-

-

Crystallization: The pooled fractions containing this compound are concentrated, and the compound is purified by recrystallization from methanol to yield white, needle-like crystals.

-

Spectroscopic Analysis: The purified compound is subjected to spectroscopic analysis for structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra are recorded to determine the chemical structure.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Visualizations

Caption: Experimental workflow for the isolation of this compound.

While the detailed signaling pathway of this compound is a subject of ongoing research, its anti-inflammatory action is reported to involve the inhibition of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS).[1][2]

Caption: Hypothetical anti-inflammatory action of this compound.

Conclusion

The isolation of this compound from Euphorbia lactea latex is a feasible process that yields a valuable compound for pharmacological research. The protocols outlined in this guide, based on established phytochemical techniques, provide a solid foundation for obtaining pure this compound. The quantitative data and spectroscopic information serve as important benchmarks for researchers. Further studies to optimize the yield and to fully elucidate the mechanisms of action of this compound are warranted and will be crucial for the development of new therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Topical anti-inflammatory effect of this compound, a triterpene isolated from Euphorbia lactea latex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triterpenoids from Euphorbia maculata and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Euphorbia species latex: A comprehensive review on phytochemistry and biological activities [frontiersin.org]

A Technical Guide to the Natural Sources of Tirucallol and its Derivatives for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirucallol, a tetracyclic triterpenoid (B12794562) with significant anti-inflammatory and potential cytotoxic properties, is a promising natural product for pharmaceutical development. This technical guide provides an in-depth overview of the natural sources of this compound and its derivatives, detailed experimental protocols for their extraction, isolation, and characterization, and a summary of their biological activities. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to harness the therapeutic potential of these compounds.

Natural Sources of this compound and its Derivatives

This compound and its related compounds are primarily found in the plant kingdom, most notably in the latex of various Euphorbia species and the resin of Pistacia lentiscus.

Euphorbia Species

The genus Euphorbia is a rich source of this compound and its isomer, euphol (B7945317). The milky latex produced by these plants is a complex emulsion containing a diverse array of secondary metabolites, including triterpenoids.

-

Euphorbia lactea : The latex of this species is a significant source of this compound, with studies indicating a concentration of approximately 0.3%[1].

-

Euphorbia tirucalli : Commonly known as the pencil cactus, the latex of this plant contains both euphol and this compound as major triterpenoid constituents[2][3].

-

Euphorbia caducifolia : The latex of this species has been reported to contain this compound, alongside other major triterpenoids like euphol and cycloartenol[4].

-

Euphorbia boetica : this compound has also been isolated from this species[5].

Pistacia lentiscus

The resin of Pistacia lentiscus, commonly known as mastic gum, is another notable source of this compound and other bioactive triterpenes[6]. While the neutral fraction of the resin contains this compound, the overall triterpenoid composition is complex, with major components including isomasticadienonic acid and masticadienonic acid[7][8][9].

Quantitative Data on this compound and its Derivatives in Natural Sources

The concentration of this compound and its derivatives can vary depending on the plant species, geographical location, and collection method. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Compound | Concentration (% w/w of fraction or part) | Reference |

| Euphorbia lactea | Latex | This compound | 0.3% | [1] |

| Pistacia lentiscus var. Chia | Resin (Traditional Collection) | Isomasticadienonic acid | 24% of triterpenic fraction | [7][8][9] |

| Pistacia lentiscus var. Chia | Resin (Traditional Collection) | Masticadienonic acid | 9.3% of triterpenic fraction | [7][8][9] |

| Pistacia lentiscus var. Chia | Resin (Liquid Collection) | Isomasticadienonic acid | 22.5% of triterpenic fraction | [7][8] |

| Pistacia lentiscus var. Chia | Resin (Liquid Collection) | Masticadienonic acid | 14.7% of triterpenic fraction | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, characterization, and biological evaluation of this compound.

Extraction of this compound from Euphorbia Latex

This protocol is adapted for the extraction of triterpenoids from the latex of Euphorbia species.

Objective: To obtain a crude triterpenoid-rich extract from Euphorbia latex.

Materials:

-

Freshly collected Euphorbia latex

-

Centrifuge

-

Ultrasonic bath

-

0.22 µm syringe filter

Procedure:

-

Mix the collected latex with methanol in a 1:3 (v/v) ratio.

-

Sonicate the mixture for 5 minutes in an ultrasonic bath to ensure thorough mixing and cell disruption.

-

Centrifuge the mixture at 5000 rpm for 10 minutes to pellet the insoluble rubber and proteinaceous matter.

-

Carefully decant the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

The resulting methanolic extract contains the triterpenoids and can be used for further isolation.

Isolation of this compound by Column Chromatography

This protocol describes the separation of this compound from the crude extract using column chromatography.

Objective: To purify this compound from the crude methanolic extract.

Materials:

-

Crude methanolic extract

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate (B1210297)

-

Glass column

-

Fraction collector

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica to settle, ensuring a uniform packing without any air bubbles. Add a layer of sand on top of the silica gel.

-

Sample Loading: Concentrate the methanolic extract to dryness and redissolve it in a minimal amount of a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Carefully load the sample onto the top of the silica gel column.

-

Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, etc.).

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

TLC Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing this compound.

-

Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them under reduced pressure to obtain the isolated compound.

Characterization and Quantification

Objective: To quantify the amount of this compound in an extract.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).

Parameters:

-

Flow rate: 1.0 mL/min

-

Detection wavelength: 210 nm

-

Injection volume: 20 µL

Procedure:

-

Prepare standard solutions of purified this compound of known concentrations.

-

Prepare the sample extract for injection by dissolving it in the mobile phase and filtering it through a 0.22 µm syringe filter.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample extract.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Objective: To identify this compound and other volatile/semi-volatile compounds in an extract.

Instrumentation:

-

GC-MS system

Column:

-

A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

Parameters:

-

Injector temperature: 250°C

-

Oven temperature program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a specific rate (e.g., 10°C/min).

-

Carrier gas: Helium

-

Ionization mode: Electron Ionization (EI)

-

Mass range: 50-500 amu

Procedure:

-

Derivatize the sample if necessary to increase volatility (e.g., silylation).

-

Inject the sample into the GC-MS.

-

Identify this compound by comparing its mass spectrum and retention time with that of a known standard or by library matching (e.g., NIST, WILEY databases).

Biological Activity Assays

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line:

-

RAW 264.7 murine macrophage cell line

Materials:

-

This compound

-

LPS

-

Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Cell culture medium (e.g., DMEM)

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.

-

After incubation, collect the cell culture supernatant.

-

To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite (B80452) concentration by comparing the absorbance to a sodium nitrite standard curve.

Objective: To evaluate the topical anti-inflammatory effect of this compound.

Animal Model:

-

Mice (e.g., BALB/c)

Materials:

-

This compound

-

Inflammatory agent (e.g., TPA - 12-O-tetradecanoylphorbol-13-acetate or xylene)

-

Vehicle (e.g., acetone)

-

Micrometer

Procedure:

-

Dissolve this compound in the vehicle at desired concentrations.

-

Apply the inflammatory agent topically to the right ear of each mouse to induce edema. The left ear serves as a control and receives the vehicle only.

-

Apply the this compound solution topically to the inflamed ear.

-

Measure the ear thickness of both ears using a micrometer at various time points after treatment (e.g., 1, 3, 6, 24 hours).

-

Calculate the percentage of edema inhibition.

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell line(s) of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the cell viability and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways. The following diagrams illustrate these pathways and the experimental workflows used to study them.

Figure 1: General experimental workflow for the study of this compound.

Figure 2: Simplified signaling pathway of this compound's anti-inflammatory action.

Conclusion

This compound and its derivatives represent a valuable class of natural products with demonstrated therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. This guide has provided a comprehensive overview of their natural sources, methods for their study, and their mechanisms of action. The detailed protocols and data presented herein are intended to serve as a practical resource for researchers and facilitate the further investigation and development of these promising compounds into novel therapeutics.

References

- 1. Topical anti-inflammatory effect of this compound, a triterpene isolated from Euphorbia lactea latex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical methods to access the chemical composition of an Euphorbia tirucalli anticancer latex from traditional Brazilian medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cbijournal.com [cbijournal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. GC-MS analysis of penta- and tetra-cyclic triterpenes from resins of Pistacia species. Part I. Pistacia lentiscus var. Chia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GC-MS analysis of penta- and tetra-cyclic triterpenes from resins of Pistacia species. Part I. Pistacia lentiscus var. Chia. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Tirucallol: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirucallol, a tetracyclic triterpene alcohol, has emerged as a molecule of interest primarily for its anti-inflammatory properties. In contrast to its extensively studied isomer, euphol (B7945317), the cytotoxic and anti-cancer activities of this compound remain largely uncharted territory. This technical guide synthesizes the current in vitro research on this compound's mechanism of action, with a significant focus on its well-documented anti-inflammatory effects. We provide a comprehensive overview of its impact on key signaling pathways, detailed experimental protocols for the assays used to elucidate these effects, and a clear summary of the available data. This document also highlights the conspicuous gaps in the existing literature, particularly concerning this compound's potential as a cytotoxic agent, thereby identifying critical areas for future investigation.

Introduction

This compound is a naturally occurring tetracyclic triterpene found in the latex of various Euphorbia species. Structurally similar to euphol, it has traditionally been investigated for its anti-inflammatory effects. While euphol has been the subject of numerous studies demonstrating its dose- and time-dependent cytotoxicity against a wide array of cancer cell lines, research into the potential anti-cancer properties of this compound is notably deficient.[1] The majority of in vitro studies on this compound report it as non-toxic at the concentrations effective for its anti-inflammatory activity, but dedicated studies to determine its IC50 values against a broad spectrum of cancer cell lines are conspicuously absent from the current scientific literature.[1] This guide aims to provide a detailed account of the known in vitro mechanism of action of this compound, focusing on its anti-inflammatory signaling, and to clearly delineate the current boundaries of our knowledge, thereby encouraging further exploration into its therapeutic potential.

Core Mechanism of Action: Anti-Inflammatory Effects

The primary characterized in vitro mechanism of action of this compound is its anti-inflammatory activity. This is predominantly achieved through the modulation of nitric oxide (NO) production and the inhibition of the NF-κB signaling pathway.

Inhibition of Nitric Oxide Production

This compound has been shown to potently inhibit nitrite (B80452) production in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This inhibition is a direct consequence of the reduced expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large quantities of NO during inflammation.[3] While this compound significantly suppresses iNOS expression, it has been observed to have only a slight effect on the generation of prostaglandin (B15479496) E(2) (PGE(2)).

Modulation of the NF-κB Signaling Pathway

A key molecular mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the activation of the transcription factor NF-κB. Specifically, this compound has been demonstrated to inhibit the tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of the p65 subunit of NF-κB at serine-536 in Human Aortic Endothelial Cells (HAECs). The phosphorylation of p65 is a critical step for its full transcriptional activity, which leads to the expression of numerous pro-inflammatory genes, including iNOS, TNF-α, and IL-6. By preventing this phosphorylation event, this compound effectively dampens the inflammatory cascade.

While direct inhibition of IκB kinase (IKK), the upstream kinase responsible for p65 phosphorylation, by this compound has not been explicitly demonstrated, the inhibition of p65 phosphorylation strongly suggests an interaction with this upstream signaling pathway.

Data Presentation

The following tables summarize the available quantitative and qualitative data on the in vitro effects of this compound. The significant lack of quantitative data, particularly IC50 values, is a notable limitation in the current body of research.

| Activity | Cell Line | Stimulant | Effect | Quantitative Data | Reference |

| Anti-inflammatory | Macrophages | Lipopolysaccharide (LPS) | Potent inhibition of nitrite production. | IC50 not reported. | |

| Anti-inflammatory | Macrophages | Lipopolysaccharide (LPS) | Inhibition of inducible nitric oxide synthetase (iNOS) expression. | Dose-dependent effect, but specific IC50 not reported. | |

| Anti-inflammatory | Human Aortic Endothelial Cells (HAECs) | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of NF-κB p65 phosphorylation at Serine-536. | Data presented as relative amount of phospho-NF-κB, specific IC50 not reported. | |

| Cytotoxicity | Various | Not specified | Generally reported as non-toxic at concentrations tested for anti-inflammatory activity. | IC50 values against cancer cell lines are not documented in the available literature. |

Signaling Pathway Visualization

The following diagram illustrates the proposed anti-inflammatory signaling pathway of this compound based on the current literature.

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's in vitro mechanism of action.

Nitric Oxide Production Assay in Macrophages

This protocol is representative for determining the effect of this compound on nitric oxide production in LPS-stimulated macrophages.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO) for 1-2 hours. A vehicle control should be included.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce iNOS expression and NO production. An unstimulated control group should also be included.

-

After the incubation period, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

-

-

Data Analysis: The inhibitory effect of this compound on NO production is calculated as a percentage of the LPS-stimulated control.

Western Blot Analysis for iNOS and Phosphorylated NF-κB p65

This protocol provides a general framework for assessing the protein levels of iNOS and phosphorylated NF-κB p65.

-

Cell Lines: RAW 264.7 for iNOS; Human Aortic Endothelial Cells (HAECs) for phosphorylated NF-κB p65.

-

Treatment:

-

For iNOS: Treat RAW 264.7 cells with this compound and/or LPS as described in the nitric oxide production assay.

-

For p-p65: Pre-treat HAECs with this compound for 1-2 hours, followed by stimulation with an appropriate agonist like TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes) to induce p65 phosphorylation.

-

-

Experimental Procedure:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel (e.g., 10%).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for iNOS or phospho-NF-κB p65 (Ser536) overnight at 4°C. A primary antibody for a loading control (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the loading control.

Conclusion and Future Directions

The current body of in vitro research on this compound predominantly highlights its anti-inflammatory properties, mediated through the inhibition of iNOS expression and the suppression of the NF-κB signaling pathway. While these findings are promising, the lack of comprehensive studies on its cytotoxic and anti-cancer effects represents a significant knowledge gap. Given its structural similarity to the known cytotoxic agent euphol, it is plausible that this compound may also possess anti-proliferative or pro-apoptotic properties that have yet to be discovered.

Future research should prioritize the following:

-

Comprehensive Cytotoxicity Screening: Systematic evaluation of this compound's cytotoxic effects (including determination of IC50 values) against a diverse panel of human cancer cell lines.

-

Mechanistic Studies on Apoptosis and Cell Cycle: Investigation into whether this compound can induce apoptosis, and if so, through which pathways (intrinsic vs. extrinsic). Analysis of its effects on cell cycle progression in cancer cells is also warranted.

-

Quantitative Anti-inflammatory Studies: Determination of IC50 values for the inhibition of key inflammatory mediators such as NO, TNF-α, and IL-6 to provide a more precise understanding of its potency.

-

Elucidation of Upstream Signaling: Further investigation into the precise molecular targets of this compound within the NF-κB pathway, including its potential effects on IKK activity.

A more thorough understanding of this compound's in vitro mechanism of action will be instrumental in determining its potential as a lead compound for the development of novel anti-inflammatory and, possibly, anti-cancer therapeutics.

References

Tirucallol: A Technical Guide to its Preliminary Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirucallol, a tetracyclic triterpenoid (B12794562) alcohol, is a naturally occurring compound found in the latex of various plant species, notably from the Euphorbia genus.[1] Traditionally, extracts from these plants have been used in folk medicine for their purported therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, with a focus on its anti-inflammatory effects. While its anticancer and antimicrobial potential has been a subject of interest, current research primarily supports its role as an anti-inflammatory agent. This document summarizes the available quantitative data, details experimental protocols, and visualizes the known mechanisms of action.

Anti-inflammatory Activity

The most well-documented biological activity of this compound is its anti-inflammatory effect.[1][2] In vivo and in vitro studies have demonstrated its ability to mitigate inflammatory responses.

Quantitative Data

The anti-inflammatory activity of this compound has been quantified in preclinical models. The following table summarizes the key findings.

| Assay | Model System | Key Parameter | Result | Reference |

| TPA-Induced Mouse Ear Edema | In vivo (Mouse) | Edema Inhibition | Dose-dependent suppression of ear edema. | [1] |

| Nitrite (B80452) Production Assay | In vitro (LPS-stimulated macrophages) | Nitrite Inhibition | Potent inhibition of nitrite production. | [1][3] |

| Western Blot | In vitro (LPS-stimulated macrophages) | iNOS Expression | Inhibition of inducible nitric oxide synthase (iNOS) expression. | [1][3] |

| Prostaglandin E2 (PGE2) Assay | In vitro (LPS-stimulated macrophages) | PGE2 Generation | Slightly affected PGE2 generation. | [1][3] |

Experimental Protocols

1. TPA-Induced Mouse Ear Edema Assay (In vivo)

This assay evaluates the topical anti-inflammatory activity of a compound.

-

Animal Model: Mice are typically used.

-

Inducing Agent: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent applied to the inner surface of the mouse ear to induce edema.

-

Treatment: this compound, dissolved in a suitable vehicle (e.g., acetone), is topically applied to the ear shortly before or after TPA application.

-

Measurement: The extent of inflammation is quantified by measuring the thickness of the ear using a micrometer at various time points after TPA application. The difference in thickness between the treated and control groups indicates the level of edema inhibition. A reduction in the influx of polymorphonuclear cells is also assessed.[1]

2. Nitrite Production Assay in LPS-Stimulated Macrophages (In vitro)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

-

Cell Line: Murine macrophage cell lines, such as RAW 264.7, are commonly used.

-

Stimulant: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to stimulate the macrophages and induce an inflammatory response, including the production of NO.

-

Treatment: Cells are pre-treated with various non-toxic concentrations of this compound before stimulation with LPS.

-

Measurement: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration in the this compound-treated group compared to the LPS-only group indicates inhibition of NO production.[1][3]

Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the inducible nitric oxide synthase (iNOS) pathway, which is a key downstream target of the NF-κB signaling cascade.

Caption: this compound inhibits iNOS expression in LPS-stimulated macrophages.

Experimental Workflow

The following diagram illustrates the general workflow for screening the anti-inflammatory activity of this compound.

Caption: General workflow for in vivo and in vitro anti-inflammatory screening.

Anticancer and Antimicrobial Activities: A Data Gap

Despite the structural similarities of this compound to other triterpenes with known cytotoxic and antimicrobial properties, there is a significant lack of robust, quantitative data on these activities for this compound itself.

Anticancer Activity

Dedicated studies to determine the half-maximal inhibitory concentration (IC50) values of this compound against a wide range of cancer cell lines are largely absent from the scientific literature.[4] While some studies on its anti-inflammatory effects have reported a lack of toxicity at the tested concentrations, these concentrations are often lower than what would be required to observe a significant cytotoxic effect.[4] Therefore, the potential of this compound as a cytotoxic agent remains largely unexplored.

Antimicrobial Activity

Similarly, there is a scarcity of published data detailing the antimicrobial activity of pure this compound. Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacterial and fungal pathogens have not been established. While some plant extracts containing this compound have shown antimicrobial properties, the specific contribution of this compound to this activity is not well-defined.

Conclusion and Future Directions

The preliminary biological activity screening of this compound strongly supports its potential as an anti-inflammatory agent, with a clear mechanism of action involving the inhibition of iNOS expression and subsequent nitric oxide production. The experimental protocols for evaluating this activity are well-established.

However, a significant data gap exists concerning the anticancer and antimicrobial activities of this compound. To fully understand the therapeutic potential of this natural compound, future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a diverse panel of human cancer cell lines to identify any potential anticancer activity.

-

Broad-Spectrum Antimicrobial Assays: Determining the MIC values of this compound against a range of clinically relevant bacteria and fungi to assess its antimicrobial spectrum.

-

Mechanism of Action Studies: Should any significant anticancer or antimicrobial activity be identified, further studies will be required to elucidate the underlying molecular mechanisms.

This technical guide serves as a summary of the current knowledge on the biological activities of this compound and highlights the critical need for further investigation to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of Tirucallol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirucallol is a tetracyclic triterpenoid (B12794562) alcohol that has garnered significant interest in the scientific community for its diverse biological activities.[1] Isolated from various plant species, notably from the latex of Euphorbia species such as Euphorbia lactea and Euphorbia tirucalli, this natural compound has demonstrated promising anti-inflammatory, and immunomodulatory properties.[2][3][4][5] Structurally, this compound possesses a dammarane-type skeleton, classifying it as a tetracyclic triterpenoid. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and a visualization of its known signaling pathways, intended to serve as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and in-depth study.

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O | |

| Molecular Weight | 426.72 g/mol | |

| CAS Number | 514-46-5 | |

| Appearance | White to off-white solid | |

| Melting Point | 133-134.5 °C | |

| Boiling Point | 498.9 ± 44.0 °C at 760 mmHg | |

| Density | ~1.0 g/cm³ (estimated) | |

| Solubility | ||

| Practically insoluble in water (0.00038 g/L estimated) | ||

| Soluble in Acetone | ||

| Soluble in DMSO (10 mM; 4.27 mg/mL) | ||

| Soluble in Ethanol | ||

| LogP | 7.72 (Predicted) |

Experimental Protocols

Isolation and Purification of this compound from Euphorbia Latex

The following is a general protocol for the isolation and purification of this compound from the latex of Euphorbia species, based on common triterpenoid extraction methodologies.

a. Latex Collection and Initial Extraction:

-

Fresh latex is collected from the plant source, for example, by making incisions on the stem of Euphorbia tirucalli. The collected latex is immediately dissolved in a suitable organic solvent like methanol (B129727) or a mixture of dichloromethane (B109758) and methanol to prevent coagulation and enzymatic degradation.

-

The solvent extract is then filtered to remove plant debris and other insoluble materials.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

b. Solvent Partitioning:

-

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical partitioning scheme would involve suspending the crude extract in a water-methanol mixture and sequentially extracting with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297).

-

Triterpenoids like this compound are generally found in the less polar fractions (hexane and chloroform).

c. Chromatographic Purification:

-

Column Chromatography: The fractions enriched with this compound are subjected to column chromatography over silica (B1680970) gel.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh).

-

Mobile Phase: A gradient of non-polar to moderately polar solvents is typically used. Elution may begin with pure hexane, followed by a gradual increase in the concentration of ethyl acetate in hexane.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualized by spraying with an appropriate reagent (e.g., Liebermann-Burchard reagent followed by heating).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, fractions containing this compound can be subjected to preparative HPLC on a C18 column with a mobile phase such as methanol:water or acetonitrile:water.

d. Recrystallization:

-

The purified this compound fractions are combined and the solvent is evaporated.

-

The solid residue is recrystallized from a suitable solvent or solvent mixture, such as methanol or ethanol, to yield pure crystalline this compound.

References

- 1. FTIR analysis of pyrogallol and phytotoxicity-reductive effect against mercury chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0005812) [hmdb.ca]

- 5. Topical anti-inflammatory effect of this compound, a triterpene isolated from Euphorbia lactea latex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dammarane-Type Skeleton of Tirucallol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirucallol, a tetracyclic triterpenoid (B12794562) alcohol, is a naturally occurring compound found predominantly in the latex of plants from the Euphorbiaceae family, such as Euphorbia lactea, and the resin of Pistacia lentiscus.[1] Its dammarane-type skeleton is a subject of significant interest in medicinal chemistry and drug development due to its diverse biological activities. This guide provides a comprehensive overview of the chemical structure, biosynthesis, and physicochemical properties of this compound. It further details its known biological effects, including anti-inflammatory and cardioprotective activities, and delves into the underlying signaling pathways. This document also compiles quantitative data, experimental protocols, and visual representations of key processes to serve as a valuable resource for researchers in the field.

Chemical Structure and Physicochemical Properties

This compound is characterized by a dammarane-type skeleton, a tetracyclic triterpenoid framework, with a hydroxyl group located at the 3β-position.[1] Its chemical formula is C30H50O, and it has a molar mass of 426.72 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H50O | [1] |

| Molar Mass | 426.72 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Practically insoluble in water; soluble in ethanol, DMSO | [1] |

| Melting Point | 135-137°C | [2] |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Position | δ (ppm) |

| 3-H | 3.2-3.4 (m) |

| 7-H | 5.3-5.5 (m) |

| 24-H | 5.1 (t) |

| Methyls (s) | 0.7-1.7 |

Note: These are approximate values and can vary based on the specific isomer and experimental conditions. Researchers should refer to dedicated spectroscopic studies for precise assignments.

Biosynthesis of this compound

This compound is biosynthesized in plants through the mevalonate (B85504) pathway.[1] The process begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined to create squalene. Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), which is the crucial precursor for the cyclization into various triterpenoid skeletons. A specific cyclase, tirucalladienol synthase, catalyzes the cyclization of 2,3-oxidosqualene to form the dammarane (B1241002) cation, which is then rearranged and deprotonated to yield tirucalladienol, a direct precursor to this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anti-inflammatory and cardioprotective effects being the most studied.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Topical application has been shown to suppress ear edema in mouse models.[1][3] At the cellular level, this compound inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][3] This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) expression. The expression of iNOS is primarily regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). It is proposed that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Cardioprotective Effects

This compound has been found to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) in human aortic endothelial cells stimulated by Tumor Necrosis Factor-alpha (TNF-α).[1] These adhesion molecules play a critical role in the recruitment of leukocytes to the endothelium, a key step in the development of atherosclerosis. The expression of VCAM-1 and ICAM-1 is also known to be regulated by the NF-κB pathway. Therefore, the cardioprotective effects of this compound are likely mediated through the inhibition of NF-κB signaling in endothelial cells.

Experimental Protocols

Isolation and Purification of this compound from Euphorbia lactea Latex

The following protocol is a representative method for the isolation of this compound.

Methodology:

-

Extraction: Fresh latex is collected and immediately extracted with a suitable organic solvent such as methanol or hexane to precipitate proteins and other macromolecules.

-

Filtration and Concentration: The solvent extract is filtered to remove solid residues and then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

-

Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound, often visualized by spraying with an appropriate reagent (e.g., ceric sulfate) and heating.

-

Purification: Fractions rich in this compound are pooled, concentrated, and further purified by recrystallization from a suitable solvent system (e.g., acetone-methanol) to obtain pure crystals.

In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition in Macrophages

Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

Experimental Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.

Conclusion and Future Perspectives

This compound, with its well-defined dammarane-type skeleton, presents a promising scaffold for the development of novel therapeutic agents, particularly for inflammatory and cardiovascular diseases. Its ability to modulate the NF-κB signaling pathway highlights its potential as a targeted therapy. Future research should focus on a more detailed elucidation of its molecular targets and mechanisms of action. The synthesis of this compound analogues could also lead to the discovery of compounds with enhanced potency and selectivity. Furthermore, comprehensive preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this compound. The information compiled in this guide aims to facilitate and inspire further investigation into this intriguing natural product.

References

- 1. rsc.org [rsc.org]

- 2. Neuronal (type I) nitric oxide synthase regulates nuclear factorκB activity and immunologic (type II) nitric oxide synthase expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topical anti-inflammatory effect of this compound, a triterpene isolated from Euphorbia lactea latex - PubMed [pubmed.ncbi.nlm.nih.gov]

Tirucallol: Unveiling the Cytotoxic Potential of a Latent Triterpenoid

A Technical Whitepaper for Drug Discovery and Development

Abstract

Tirucallol, a tetracyclic triterpenoid (B12794562) alcohol found in plants of the Euphorbia genus, is a compound of significant interest due to its structural similarity to its well-studied isomer, euphol (B7945317). While euphol has been extensively investigated for its cytotoxic properties against a wide range of cancer cell lines, research into this compound has predominantly focused on its anti-inflammatory effects, often noting its lack of toxicity at the concentrations tested. This disparity represents a significant knowledge gap in the field of natural product-based cancer research. This technical guide synthesizes the limited existing data on this compound, provides a comparative analysis of the potent cytotoxicity of its isomer euphol and other related triterpenoids, and outlines a comprehensive research framework to systematically investigate the cytotoxic potential of this compound. We furnish detailed experimental protocols for key cytotoxicity and apoptosis assays and present hypothetical signaling pathways through which this compound might exert anticancer effects. This document serves as a foundational resource for researchers, scientists, and drug development professionals poised to explore this compound as a potential novel therapeutic agent.

Introduction: The Tale of Two Isomers

Natural products remain a vital source of novel chemical scaffolds for anticancer drug discovery. Among these, triterpenoids from the Euphorbia genus have garnered considerable attention for their diverse biological activities. This compound and its isomer, euphol, are tetracyclic triterpene alcohols that are often found together in the latex of these plants. Despite their close structural relationship, the scientific focus on their potential as anticancer agents has been remarkably unbalanced. Euphol is a well-documented cytotoxic agent with proven efficacy against a multitude of cancer cell lines[1][2]. In stark contrast, the cytotoxic properties of this compound are largely unexplored, with most literature dedicated to its anti-inflammatory capabilities[3][4][5]. This whitepaper aims to bridge this research gap by contextualizing the potential of this compound through the lens of its better-understood counterparts and proposing a rigorous framework for its cytotoxic evaluation.

Known Biological Activity of this compound: Anti-inflammatory Effects

The primary biological activity attributed to this compound is its anti-inflammatory effect. Studies have demonstrated that topical application of this compound can suppress ear edema in mouse models[3][4][6]. In vitro analyses have shown that at non-toxic concentrations, this compound potently inhibits nitrite (B80452) production in lipopolysaccharide-stimulated macrophages[3][4][6]. This effect is linked to the inhibition of inducible nitric oxide synthase (iNOS) expression[3][6]. These findings establish this compound as a bioactive molecule, though its evaluation has been largely confined to inflammatory models.

Cytotoxic Potential: A Comparative Analysis

Given the dearth of direct data on this compound's cytotoxicity, an examination of structurally related compounds provides a strong rationale for its investigation as an anticancer agent.

The Isomer Euphol: A Potent Cytotoxic Agent

Euphol has demonstrated significant dose- and time-dependent cytotoxicity across a vast panel of human cancer cell lines, with IC50 values often in the low micromolar range[1][2]. Its mechanisms of action are reported to include the induction of apoptosis and regulation of key cell cycle proteins. The extensive data available for euphol underscores the potential of its tirucallane (B1253836) scaffold.

Table 1: Cytotoxicity (IC50) of Euphol Against Various Human Cancer Cell Lines

| Tumor Type | Cell Line | Mean IC50 (µM) ± SD | Reference |

|---|---|---|---|

| Breast | MDA-MB-231 | 9.08 ± 0.87 | [2] |

| Breast | BT20 | 8.96 ± 2.92 | [2] |

| Breast | MCF-7 | 18.76 ± 3.43 | [2] |

| Breast | T47D | 38.89 ± 9.27 | [2] |

| Head and Neck | HN13 | 8.89 ± 6.53 | [2] |

| Head and Neck | SCC25 | 6.65 ± 3.54 | [2] |

| Colon | SW480 | 5.79 ± 0.05 | [2] |

| Colon | HCT15 | 5.47 ± 0.81 | [2] |

| Colon | Caco2 | 35.19 (N/A) | [7] |

| Colon | DLD1 | 2.56 (N/A) | [7] |

| Pancreatic | (Various) | 6.84 (Average) | [1][7] |

| Esophageal | (Various) | 11.08 (Average) | [1][7] |

| Glioma | (Various) | 5.98 - 31.05 | [8] |

| Leukemia | K-562 | 34.44 (N/A) |[8] |

Other Cytotoxic Triterpenoids from Euphorbia Species

Phytochemical investigations of Euphorbia species, particularly Euphorbia fischeriana, have led to the isolation of numerous diterpenoids and triterpenoids with significant cytotoxic activities. These findings further support the hypothesis that related compounds from this genus, including this compound, are promising candidates for anticancer research.

Table 2: Cytotoxicity (IC50) of Selected Diterpenoids from Euphorbia fischeriana

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Euphorfischerin A | HeLa | 4.6 | [9] |

| Euphorfischerin A | H460 | 11.5 | [9] |

| Euphorfischerin B | HeLa | 9.5 | [9] |

| Euphorfiatnoid B | H460 | 9.97 | [10] |

| Euphorfiatnoid A | HepG2 | 11.64 | [10] |

| Euphonoid A | C4-2B | < 10 | [11] |

| Euphonoid A | C4-2B/ENZR | < 10 | [11] |

| Ent-abietane Diterpenoid 1 | C4-2B/ENZR | 4.16 ± 0.42 | [12] |

| Ent-abietane Diterpenoid 2 | C4-2B | 4.49 ± 0.78 | [12] |

| Euphofischer A | C4-2B | 11.3 |[13] |

Proposed Research Framework for Investigating this compound Cytotoxicity

To systematically evaluate the cytotoxic potential of this compound, a multi-faceted approach is required. The following workflow and protocols provide a comprehensive framework for such an investigation.

Experimental Workflow

A logical progression of experiments is crucial to build a complete profile of this compound's cytotoxic activity, starting from broad screening and moving towards mechanistic studies.

References

- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topical anti-inflammatory effect of this compound, a triterpene isolated from Euphorbia lactea latex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxic Diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Euphonoids A-G, cytotoxic diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. acgpubs.org [acgpubs.org]

Methodological & Application

Application Notes and Protocols for Tirucallol Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirucallol, a tetracyclic triterpenoid (B12794562) alcohol, is a bioactive compound predominantly found in the latex of various Euphorbia species.[1] It has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and antitumor activities.[2][3][4] This document provides a comprehensive overview of the extraction and purification protocols for this compound, tailored for researchers in natural product chemistry, pharmacology, and drug development. The methodologies detailed herein are compiled from various scientific sources to ensure a robust and reliable protocol.

Extraction of this compound from Euphorbia Latex

The primary source of this compound is the latex of plants from the Euphorbiaceae family, such as Euphorbia tirucalli and Euphorbia lactea.[1] The extraction process involves the separation of the non-polar triterpenoid from the aqueous latex matrix.

Materials and Reagents

-

Fresh latex from Euphorbia species

-

Ethanol

-

n-Hexane

-

Ethyl acetate (B1210297)

-

Distilled water

-

Beakers and flasks

-

Stirring apparatus

-

Centrifuge

-

Rotary evaporator

-

Filter paper

Experimental Protocol: Solvent-Assisted Extraction

-

Latex Collection : Carefully collect fresh latex from incisions made on the branches of the Euphorbia plant into a sterile container. For safety, wear appropriate personal protective equipment (PPE), including gloves and eye protection, as the latex of many Euphorbia species can be irritating or toxic.

-

Initial Extraction : Mix the collected latex with methanol in a 1:3 (v/v) ratio.

-

Ultrasonication and Centrifugation : Stir the mixture in an ultrasonic bath for approximately five minutes to ensure thorough mixing and disruption of the latex particles. Following ultrasonication, centrifuge the mixture at 5000 rpm for 10 minutes to separate the proteinaceous and other insoluble residues.

-

Supernatant Collection : Decant the methanolic supernatant, which contains the dissolved triterpenoids.

-

Solvent Partitioning (Liquid-Liquid Extraction) :

-

The crude methanolic extract can be further partitioned to separate compounds based on their polarity.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator.

-

Resuspend the residue in a mixture of 70:30 ethanol:water.

-

Perform sequential extractions with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. This will help in the preliminary separation of this compound from more polar and non-polar impurities.

-

Data Presentation: Extraction Solvents and Identified Compounds

| Solvent System | Key Compounds Identified in Extract | Reference |

| Methanol | Triterpenoids (including this compound, Euphol, Cycloartenol) | |

| Ethanol:Water (70:30) | Initial extract for further partitioning | |

| n-Hexane | 4-(allyloxy)-2-methyl-2-pentanol, Lanosterol | |

| Dichloromethane | Lanosterol | |

| Ethyl Acetate | 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl, Lanosterol |

Purification of this compound

The purification of this compound from the crude extract is typically achieved through chromatographic techniques.

Column Chromatography

Column chromatography is a crucial step for the initial purification and fractionation of the crude extract.

-

Crude this compound extract

-

Silica (B1680970) gel (60-120 mesh or 70-230 mesh)

-

n-Hexane

-

Ethyl acetate

-

Glass column

-

Cotton or glass wool

-

Collection tubes

-

Column Packing :

-

Prepare a slurry of silica gel in n-hexane.

-

Secure a glass column vertically and place a small plug of cotton or glass wool at the bottom.